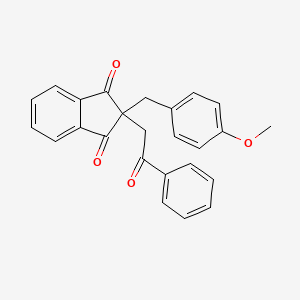![molecular formula C17H25NO4S B5977717 methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate](/img/structure/B5977717.png)
methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate, also known as MTSPC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
Methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate acts as an inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. It works by binding to the active site of these enzymes and preventing the substrate from binding. This results in the inhibition of enzyme activity, which can have various physiological and biochemical effects.
Biochemical and Physiological Effects:
methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase and butyrylcholinesterase activity, which can lead to an increase in acetylcholine levels in the brain. This can result in improved cognitive function and memory retention. methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate has also been shown to have potential anti-cancer activity, as well as anti-inflammatory and anti-oxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate has various advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, it also has some limitations, including its high cost and the need for specialized equipment for its synthesis and analysis.
Zukünftige Richtungen
There are several future directions for the study of methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate, including the development of new synthesis methods, the exploration of its potential applications in drug discovery and development, and the investigation of its mechanism of action and physiological effects. Additionally, further studies are needed to determine the safety and toxicity of methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate, as well as its potential side effects.
Synthesemethoden
Methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate is synthesized through a series of chemical reactions that involve the use of various reagents and solvents. The synthesis method involves the reaction of piperidine-3-carboxylic acid with 2,3,5,6-tetramethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with methyl iodide to obtain methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate.
Wissenschaftliche Forschungsanwendungen
Methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate has been extensively studied for its potential applications in various fields, including chemistry, biochemistry, and pharmacology. In chemistry, methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate is used as a reagent for the synthesis of complex organic molecules. In biochemistry, methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate is used as a tool for the study of enzyme kinetics and protein-protein interactions. In pharmacology, methyl 1-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperidine-3-carboxylate is used as a potential drug candidate for the treatment of various diseases.
Eigenschaften
IUPAC Name |
methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4S/c1-11-9-12(2)14(4)16(13(11)3)23(20,21)18-8-6-7-15(10-18)17(19)22-5/h9,15H,6-8,10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HROKOAJNEGJULU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC(C2)C(=O)OC)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidine-3-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethoxy-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B5977635.png)
![{4-[4-(4-methylpiperazin-1-yl)butoxy]phenyl}methanol hydrochloride](/img/structure/B5977659.png)
![2-[(2-naphthylamino)(4-pyridinyl)methyl]cycloheptanone](/img/structure/B5977660.png)

![[1-(2,3-dichlorobenzyl)-2-pyrrolidinyl]methanol](/img/structure/B5977673.png)
![N-(3-hydroxy-3-phenylpropyl)-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5977692.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(3-ethoxypropyl)benzamide](/img/structure/B5977696.png)
![3-{[(4-chlorophenyl)acetyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B5977702.png)

![1-(diphenylmethyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B5977710.png)
![N-[2,2-dimethyl-3-(4-morpholinyl)propyl]-1-(2-fluorobenzyl)-3-piperidinamine](/img/structure/B5977720.png)
![3-anilino-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5977722.png)
![N-[2-(1-naphthyl)-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B5977727.png)
![2,3-dimethylphenyl 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B5977730.png)